9H-Carbazol-3-ol-d7
Description
Properties
Molecular Formula |
C₁₂H₂D₇NO |
|---|---|
Molecular Weight |
190.25 |
Synonyms |
3-Hydroxycarbazole-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural Features and Molecular Properties
Carbazole derivatives exhibit structural diversity through substitutions at the 3-, 5-, 8-, or 9-positions. Below is a comparative analysis of key compounds:
*Molecular weight of 9H-Carbazol-3-ol-d7 estimated based on its non-deuterated analog (212.24 g/mol) + 7 deuterium atoms (7 × 1.01 g/mol).
Key Observations :
- Deuterated vs. Non-deuterated Analogs: The presence of deuterium in 9H-Carbazol-3-ol-d7 increases its molecular weight marginally but significantly enhances its utility in MS-based quantification by avoiding isotopic overlap with analytes .
- Functional Group Impact : Methyl and nitro groups (e.g., 5,8-Dimethyl-9H-carbazol-3-ol ) improve lipophilicity and electron density, influencing biological activity.
Material Science
- OLEDs : 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCzP) achieved high-efficiency blue phosphorescence (18.8 cd/A) due to high triplet-state energy .
- Nonlinear Optics: N-6-hydroxy-hexyl-4-azophenyl-carbazol derivatives exhibited third-order nonlinear optical properties .
9H-Carbazol-3-ol-d7 : Primarily serves as an analytical tool, lacking direct biological data but enabling metabolite tracking of bioactive carbazoles.
Preparation Methods
Direct Deuterium Exchange via Catalytic H/D Substitution
The most efficient method for synthesizing 9H-Carbazol-3-ol-d7 involves deuterium exchange using heavy water (DO) and transition metal catalysts. This single-step protocol, adapted from recent patents, proceeds as follows:
Reaction Mechanism
The process leverages RhCl as a catalyst to facilitate H/D exchange at positions ortho and para to the hydroxyl group. The reaction occurs under reflux conditions, enabling selective deuteration without disrupting the carbazole backbone:
Stepwise Procedure
-
Mixing Phase : Combine 9H-carbazol-3-ol (1.0 mmol), DO (50 mL), and RhCl (0.1 mmol) in a sealed reactor.
-
Heating : Reflux at 100–120°C for 11–13 hours under nitrogen.
-
Quenching : Add saturated NHCl solution (100 mL) to terminate the reaction.
-
Extraction : Partition the mixture with dichloromethane (3 × 100 mL), combine organic layers, and concentrate via rotary evaporation.
-
Purification : Isolate the product via column chromatography (silica gel, hexane/THF 4:1).
Performance Data
Reaction parameters and outcomes from representative batches are summarized below:
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Catalyst | RhCl | RhCl |
| Temperature (°C) | 110 | 120 |
| Time (hours) | 12 | 12 |
| Yield (%) | 95.4 | 95.0 |
| Deuteration Rate (%) | 95 | 91 |
| Purity (%) | 99 | 99 |
This method achieves high deuteration efficiency (>90%) and preserves the hydroxyl functionality, making it ideal for large-scale production.
Synthesis of Non-Deuterated 9H-Carbazol-3-ol Precursor
While deuterium exchange simplifies production, the non-deuterated precursor 9H-carbazol-3-ol must first be synthesized. A validated route involves cyclization of 3-aminophenol derivatives:
Cyclohexene Oxide Condensation
-
Intermediate Formation : React 3-aminophenol with cyclohexene oxide to yield 3-(2-hydroxycyclohexylamino)-phenol.
-
Oxidation/Cyclization : Treat the intermediate with MnO to form 2-hydroxy-5,6,7,8-tetrahydrocarbazole (carbazolone).
-
Aromatization : Dehydrogenate the carbazolone using Pd/C under H atmosphere to produce 9H-carbazol-3-ol.
Critical Reaction Parameters
-
Oxidant Selection : MnO ensures regioselective cyclization without over-oxidation.
-
Dehydrogenation Conditions : Pd/C (10 wt%) at 200°C achieves full aromatization in 6 hours.
Analytical Characterization
Deuterium incorporation and product purity are verified through:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
H NMR : Absence of signals at δ 6.8–7.2 ppm (aromatic H) confirms deuteration.
-
C NMR : Peaks at δ 138.04 ppm (C-3) and 171.71 ppm (C-OH) remain unchanged.
Challenges and Optimizations
Catalyst Efficiency
RhCl outperforms Pd and Pt catalysts in minimizing side reactions, though its cost necessitates recovery protocols.
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance deuteration rates but complicate purification. Dichloromethane balances reactivity and ease of extraction.
Applications and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 9H-Carbazol-3-ol-d7 with high isotopic purity?
- Methodology : The synthesis typically involves deuterium incorporation via isotopic exchange or deuterated precursors. For example, using deuterated solvents (e.g., D₂O) in acid- or base-catalyzed H/D exchange reactions under controlled temperature (40–60°C) . Williamson ether synthesis or Fischer indole synthesis, as employed for related carbazole derivatives, can be adapted using deuterated reagents (e.g., CD₃I for methylation) . Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization ensures isotopic and chemical purity .
Q. How can researchers validate the structural integrity of 9H-Carbazol-3-ol-d7 using spectroscopic techniques?
- Methodology :
- NMR : Use ¹H NMR (500 MHz, DMSO-d₆) to confirm deuterium incorporation by observing the absence of proton signals at the C-3 hydroxyl position. Compare with non-deuterated analogs .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects isotopic patterns (e.g., +7 Da shift for d₇ labeling) .
- FT-IR : Verify O-H/D stretching frequency shifts (broad O-H peak at ~3200 cm⁻¹ vs. attenuated O-D signal at ~2400 cm⁻¹) .
Q. What experimental conditions are critical for maintaining 9H-Carbazol-3-ol-d7 stability during storage?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and acidic/basic environments, which may promote H/D back-exchange .
Advanced Research Questions
Q. How can computational modeling complement crystallographic data to resolve ambiguities in the molecular conformation of 9H-Carbazol-3-ol-d7?
- Methodology :
X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXE (for twinned macromolecular data) to resolve deuterium positions .
DFT Calculations : Optimize geometry with Gaussian or ORCA software using B3LYP/6-31G(d) basis sets to predict bond angles/isotopic effects .
Visualization : Overlay experimental (ORTEP-3) and computational models in CrystalExplorer to identify discrepancies in torsional angles or hydrogen-bonding networks .
Q. What strategies address contradictory bioactivity data between deuterated and non-deuterated carbazole derivatives in pharmacological assays?
- Methodology :
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of isotopic effects on IC₅₀ values .
- Metabolic Profiling : Compare hepatic microsomal stability (e.g., CYP450 metabolism) using LC-MS to identify deuterium-induced metabolic shifts .
- Replication : Validate results across multiple cell lines (e.g., HEK293, HepG2) and animal models to rule out context-dependent variability .
Q. How do isotopic effects influence the reactivity of 9H-Carbazol-3-ol-d7 in photophysical studies?
- Methodology :
- Kinetic Isotope Effects (KIE) : Measure reaction rates (e.g., oxidation with singlet oxygen) using UV-Vis spectroscopy. KIE >1 indicates slower reaction for deuterated compounds due to stronger C-D bonds .
- Fluorescence Quenching : Compare quantum yields in deuterated vs. non-deuterated solvents to assess solvation effects on excited-state dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
